

3-Chloro-3'-methylbenzophenone structural analysis and conformation

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Compound of Interest

Compound Name: 3-Chloro-3'-methylbenzophenone
CAS No.: 71372-41-3
Cat. No.: B1598115

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An In-depth Technical Guide to the Structural Analysis and Conformation of **3-Chloro-3'-methylbenzophenone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the structural and conformational properties of **3-Chloro-3'-methylbenzophenone** (C₁₄H₁₁ClO). Asymmetrically substituted benzophenones are of significant interest in medicinal chemistry and materials science, where their three-dimensional structure dictates their reactivity, spectroscopic behavior, and biological interactions.[1][2] This document synthesizes experimental and computational methodologies for a thorough structural elucidation. We will explore the foundational principles of benzophenone conformation, detail rigorous protocols for experimental analysis via X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, and outline a robust workflow for computational modeling using Density Functional Theory (DFT). The causality behind experimental choices is explained, ensuring each protocol is a self-validating system for generating reliable and reproducible data.

Introduction: The Structural Nuances of Substituted Benzophenones

Benzophenones are a class of aromatic ketones characterized by a central carbonyl group bonded to two phenyl rings.[1] In its unsubstituted form, steric repulsion between the ortho-hydrogens of the phenyl rings prevents a planar conformation. This forces the rings to twist out of the carbonyl plane, adopting a chiral, propeller-like structure.[1] The precise degree of this twist, defined by the dihedral angles, is highly sensitive to the nature and position of substituents on the phenyl rings.

3-Chloro-3'-methylbenzophenone, an asymmetrically substituted derivative, presents a compelling case study. The presence of a chlorine atom at the 3-position and a methyl group at the 3'-position introduces a combination of steric and electronic effects (inductive and resonance) that modulate the molecule's preferred conformation.[3] Understanding this conformation is not merely an academic exercise; it is critical for predicting the molecule's interaction with biological targets, its photochemical properties, and its utility as a synthetic intermediate. This guide provides the technical framework necessary to fully characterize its structure.

Molecular Profile: **3-Chloro-3'-methylbenzophenone**

Property	Value	Reference
CAS Number	71372-41-3	[4]
Molecular Formula	C ₁₄ H ₁₁ ClO	[4]
Molecular Weight	230.69 g/mol	[4]

Below is the chemical structure and standard numbering scheme for **3-Chloro-3'-methylbenzophenone**.

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Sources

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